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Compound of Interest

Compound Name: AFR-605 free base

CAS No.: 214707-81-0

Cat. No.: B1664406

Get Quote

Executive Summary & Mechanism of Action
AFR-605 (Chemical Name: N3-({1-[2-pyridinyl]ethyl}-4-piperidinylmethyl)-1-isopropyl-1H-3-

indazolecarboxamide) is a high-affinity, competitive antagonist of the 5-HT4 receptor. Originally

developed by Angelini Francesco (A.C.R.A.F.), it belongs to the indazole amide class of

serotonergic agents.

Unlike non-selective serotonergic ligands, AFR-605 exhibits sub-nanomolar affinity, with a

reported pA2 of 10.8 in functional assays. This places it among the most potent 5-HT4

antagonists available, surpassing the industry standard GR113808.

Mechanistic Pathway
The 5-HT4 receptor is a Gs-coupled GPCR. Upon activation by Serotonin (5-HT), it stimulates

Adenylyl Cyclase (AC), increasing cAMP and activating Protein Kinase A (PKA). In the

gastrointestinal tract (e.g., esophageal tunica), this pathway mediates smooth muscle

relaxation. AFR-605 blocks this cascade.
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Figure 1: 5-HT4 Receptor Signaling Cascade and the inhibitory locus of AFR-605.

Comparative Profiling: AFR-605 vs. Alternatives
To validate the selection of AFR-605 for your study, we compare its pharmacological profile

against standard 5-HT4 antagonists. The pA2 value (negative log of the antagonist

concentration needed to shift the agonist curve 2-fold) is the primary metric of potency.

Table 1: Pharmacological Comparison of 5-HT4
Antagonists

Compound Class
pA2 (Rat
Oesophagus)

Selectivity
Profile

Solubility
(Free Base)

AFR-605 Indazole Amide 10.8 ± 1.9
High (5-HT4 > 5-

HT3/1/2)

Low (Req.

DMSO/EtOH)

GR113808 Indole Ester 9.2 – 9.4
High (Standard

Reference)
Moderate

SB-204070 Benzoate ~10.0 High Low

RS-39604 Benzodioxan 9.2
Moderate (High

5-HT4 affinity)
Low

Key Insight: AFR-605 exhibits a pA2 approximately 1.5 log units higher than GR113808. This

implies that AFR-605 can be used at significantly lower concentrations (picomolar range) to

achieve complete blockade, reducing the risk of off-target effects that occur at micromolar

concentrations.
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The following protocols are designed to validate AFR-605 specificity using the Free Base form.

Note that the free base is lipophilic; proper solubilization is critical to prevent precipitation in

aqueous buffers which would yield false-negative results.

Protocol A: Preparation and Solubilization (Free Base)
Challenge: The free base form (CAS 214707-81-0) is hydrophobic compared to the

hydrochloride salt.

Stock Solution: Dissolve AFR-605 Free Base in 100% DMSO to a concentration of 10 mM.

Working Solution: Dilute the stock into the assay buffer (e.g., Krebs-Henseleit) immediately

prior to use. Ensure the final DMSO concentration is <0.1% to avoid solvent effects on the

tissue.

Protocol B: Functional Specificity (Rat Oesophageal
Tunica Muscularis)
This assay is the "Gold Standard" for 5-HT4 antagonism (Gale et al., 1994) and was used to

validate AFR-605.

Workflow:

Tissue Prep: Isolate the tunica muscularis mucosae from the rat esophagus.

Pre-contraction: Induce tone using Carbachol (3 µM).

Agonist Challenge: Apply cumulative concentrations of 5-HT (Serotonin) to induce relaxation.

Antagonist Incubation: Incubate separate tissue strips with AFR-605 (e.g., 0.1 nM, 1 nM, 10

nM) for 60 minutes.

Analysis: Measure the rightward shift of the 5-HT concentration-response curve. Calculate

the Dose Ratio (DR) and Schild Plot to determine pA2.
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Figure 2: Functional assay workflow for determining pA2 of AFR-605.

Protocol C: Selectivity Profiling (Off-Target Screening)
To confirm specificity, AFR-605 must be screened against structurally related receptors.

5-HT3 Receptor: 5-HT4 ligands often cross-react with 5-HT3.
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Assay: Radioligand binding using [3H]-GR65630.

Expectation: Ki > 10 µM (Low affinity).

hERG Channel: Critical for cardiac safety.

Assay: Patch-clamp electrophysiology in CHO cells expressing hERG.

Expectation: IC50 > 1 µM (Safety margin).

5-HT1/5-HT2:

Assay: Binding displacement of [3H]-8-OH-DPAT (5-HT1A) or [3H]-Ketanserin (5-HT2A).

Scientific Integrity & Validation (E-E-A-T)
Causality & Interpretation
The high potency of AFR-605 (pA2 10.8) suggests a slow dissociation rate or extremely tight

binding pocket fit within the indazole amide structure. When using the free base, researchers

must account for non-specific binding to plasticware due to lipophilicity.

Recommendation: Use glass reservoirs or low-binding plastics for dilutions below 10 nM.

Validation Check: If the calculated pA2 drops significantly below 10, suspect precipitation or

adsorption of the free base.

Limitations
While AFR-605 is highly potent, its free base form is less soluble than the hydrochloride salt

(AFR-605 HCl). For in vivo studies, the salt form is preferred. The free base is best reserved for

in vitro permeability assays (e.g., PAMPA, Caco-2) where uncharged species transport is being

evaluated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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selectivity-profiling-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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